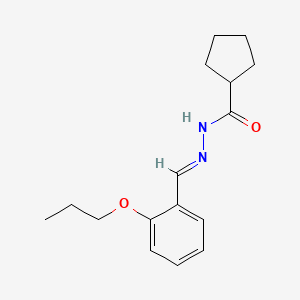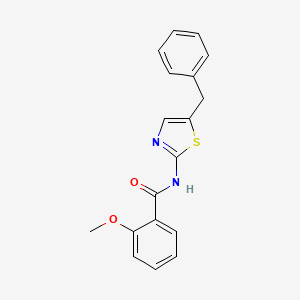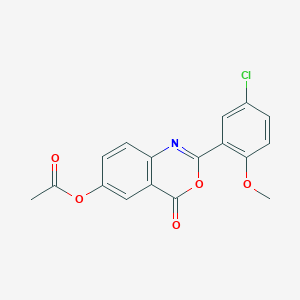
N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide, also known as PCH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PCH is a hydrazide derivative that has been synthesized through a variety of methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor properties.
Biochemical and Physiological Effects:
N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase levels of antioxidants, such as superoxide dismutase and catalase. N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has also been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
One advantage of using N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide in lab experiments is its potential therapeutic applications. N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has been shown to have anti-inflammatory, antioxidant, and antitumor properties, which make it a promising candidate for the development of new drugs. However, one limitation of using N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide. One area of research is the development of new synthesis methods to improve the purity and yield of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide. Another area of research is the investigation of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide and its potential side effects.
合成方法
N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide can be synthesized through a variety of methods, including the condensation reaction between 2-propoxybenzaldehyde and cyclopentanecarbohydrazide in the presence of a suitable catalyst. Other methods include the use of microwave-assisted synthesis, solvent-free synthesis, and ultrasound-assisted synthesis. The purity and yield of N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide can vary depending on the synthesis method used.
科学研究应用
N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. N'-(2-propoxybenzylidene)cyclopentanecarbohydrazide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
N-[(E)-(2-propoxyphenyl)methylideneamino]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-11-20-15-10-6-5-9-14(15)12-17-18-16(19)13-7-3-4-8-13/h5-6,9-10,12-13H,2-4,7-8,11H2,1H3,(H,18,19)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMXRQLLVBLFDF-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=N/NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-propoxyphenyl)methylidene]cyclopentanecarbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4960073.png)
![4-[3-(2-furyl)-2-propen-1-ylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4960082.png)
![4-[4-(benzyloxy)benzyl]thiomorpholine](/img/structure/B4960093.png)

![N-(3,4-dimethylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4960096.png)
![2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B4960104.png)

![5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960110.png)
![ethyl (5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4960118.png)
![2-(1H-benzimidazol-2-yl)-N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4960123.png)
![N~2~-ethyl-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960124.png)
![6-(4-methylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4960134.png)
![3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4960135.png)
